furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Synthesis of the Imidazole Ring: The imidazole ring can be formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperidine Ring Formation: The piperidine ring is typically synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Coupling Reactions: The final step involves coupling the furan, imidazole, and piperidine rings. This can be achieved through nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Furanones.
Reduction Products: Imidazolines.
Substitution Products: Various sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The imidazole ring, in particular, is known for its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(4-((1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone: Lacks the methyl group on the imidazole ring.
Furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone: Has an ethanone group instead of a methanone group.
Uniqueness
The presence of the methyl group on the imidazole ring in furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its unique biological activity and its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
furan-2-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-16-9-6-15-14(16)22(19,20)11-4-7-17(8-5-11)13(18)12-3-2-10-21-12/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCHTOGRLVZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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